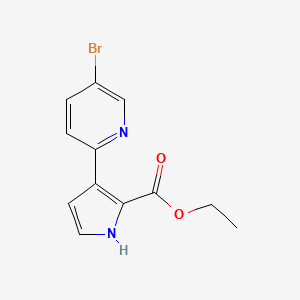
Ethyl 3-(5-Bromo-2-pyridyl)-1H-pyrrole-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-(5-Bromo-2-pyridyl)-1H-pyrrole-2-carboxylate is a chemical compound that belongs to the class of pyrrole derivatives It is characterized by the presence of a bromine atom at the 5-position of the pyridine ring and an ethyl ester group at the 2-position of the pyrrole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(5-Bromo-2-pyridyl)-1H-pyrrole-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromo-2-pyridinecarboxylic acid and ethyl acetoacetate.
Condensation Reaction: The first step involves the condensation of 5-bromo-2-pyridinecarboxylic acid with ethyl acetoacetate in the presence of a base such as sodium ethoxide. This reaction forms an intermediate compound.
Cyclization: The intermediate compound undergoes cyclization under acidic conditions to form the pyrrole ring, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, improved reaction conditions, and efficient purification techniques.
化学反应分析
Types of Reactions
Ethyl 3-(5-Bromo-2-pyridyl)-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position of the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiolate, or alkyl halides. Conditions typically involve the use of polar aprotic solvents and mild heating.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used under inert atmosphere conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrole derivatives, while coupling reactions can produce biaryl or heteroaryl compounds.
科学研究应用
Ethyl 3-(5-Bromo-2-pyridyl)-1H-pyrrole-2-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential lead compound for the development of new pharmaceuticals targeting various diseases.
Industry: The compound is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
作用机制
The mechanism of action of Ethyl 3-(5-Bromo-2-pyridyl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and pyrrole ring play crucial roles in its binding affinity and activity. The compound can interact with enzymes, receptors, or other biomolecules, leading to modulation of their functions. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic effects.
相似化合物的比较
Similar Compounds
- 2-(5-Bromo-2-pyridyl)propan-2-ol
- 5-Bromo-2-methoxypyridine
- 5-Bromo-2-thiophenecarboxaldehyde
Uniqueness
Ethyl 3-(5-Bromo-2-pyridyl)-1H-pyrrole-2-carboxylate is unique due to its specific structural features, including the combination of a brominated pyridine ring and a pyrrole ring with an ethyl ester group. This unique structure imparts distinct chemical reactivity and potential biological activities compared to other similar compounds.
属性
分子式 |
C12H11BrN2O2 |
|---|---|
分子量 |
295.13 g/mol |
IUPAC 名称 |
ethyl 3-(5-bromopyridin-2-yl)-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C12H11BrN2O2/c1-2-17-12(16)11-9(5-6-14-11)10-4-3-8(13)7-15-10/h3-7,14H,2H2,1H3 |
InChI 键 |
MMZYNWSJYRQLCW-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(C=CN1)C2=NC=C(C=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 1-methyl-3-phenyl-2-thioxo-5-(trifluoromethyl)-2,3-dihydro-1H-imidazo-[4,5-b]-pyridine-6-carboxylate](/img/structure/B13724080.png)
![2-{[2-(Chloroacetyl)hydrazino]carbonyl}-1-(4-methylbenzyl)tetrahydrofuranium2-{[2-(chloroacetyl)hydrazino]carbonyl}-1-(4-methylbenzyl)pyrrolidine](/img/structure/B13724084.png)
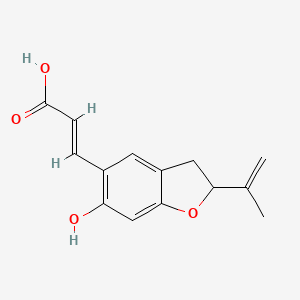
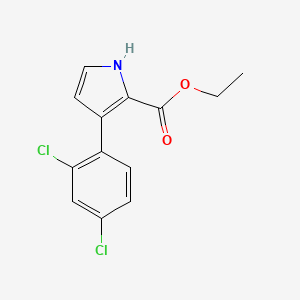


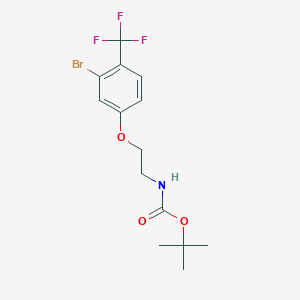
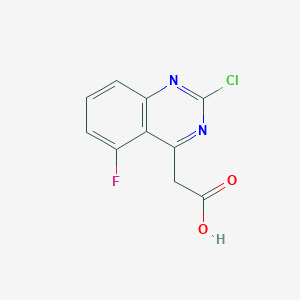
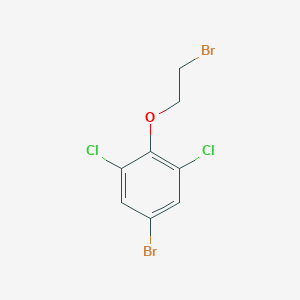
![3-[1-(2-Methylpropyl)piperidin-4-yl]propanoic acid](/img/structure/B13724126.png)

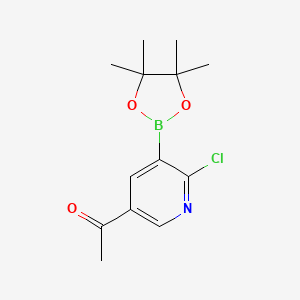
![3'-Fluoro-3-((tetrahydro-2H-pyran-4-yl)oxy)-[1,1'-biphenyl]-4-amine](/img/structure/B13724160.png)

